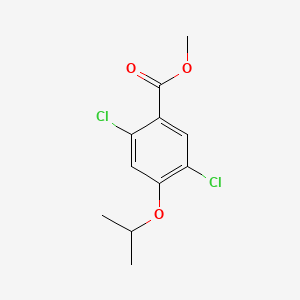![molecular formula C19H27N3O5 B14776723 Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE is a chemical compound with the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol . It is also known by its IUPAC name, tert-butyl 4-({[(benzyloxy)carbonyl]amino}acetyl)-1-piperazinecarboxylate . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE typically involves multiple steps. One common method starts with the reaction of anhydrous piperazine with di-tert-butyl carbonate to form 1-BOC-piperazine . This intermediate is then reacted with a chlorinating agent to produce di(2-chloroethyl)amine, which undergoes further reactions including Boc protection and cyclization to yield the final product . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the piperazine ring is modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the final synthesized molecules.
Vergleich Mit ähnlichen Verbindungen
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-BOC-Piperazine: A precursor in the synthesis of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE.
4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE: Lacks the BOC protection group, making it less stable under certain conditions.
1-BOC-4-(AMINOMETHYLCARBONYL)PIPERAZINE: Similar structure but without the CBZ group, affecting its reactivity and applications.
The uniqueness of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE lies in its dual protection groups (BOC and CBZ), which provide stability and versatility in various synthetic applications .
Eigenschaften
Molekularformel |
C19H27N3O5 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2-amino-3-oxo-3-phenylmethoxypropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)15(20)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13,20H2,1-3H3 |
InChI-Schlüssel |
FGSDKHHWSKTFBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


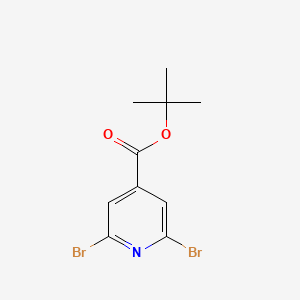
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)

![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)

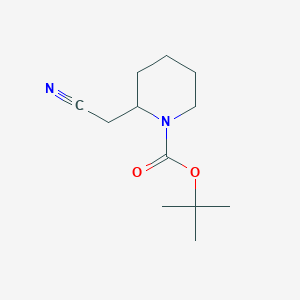
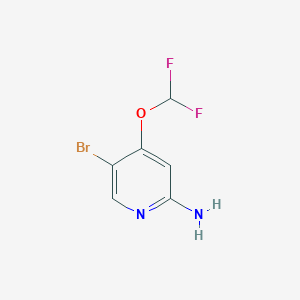
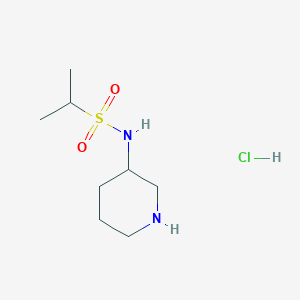
![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)
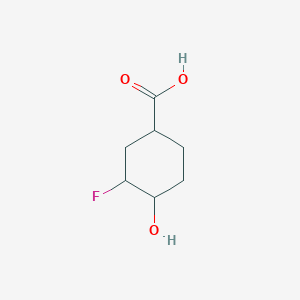
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
